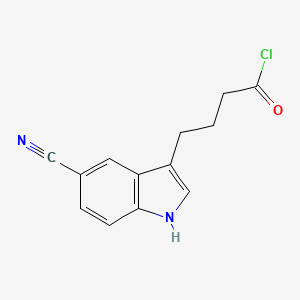
Viladozone Acetyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viladozone Acetyl Chloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of Viladozone Acetyl Chloride involves several steps. One of the synthetic routes includes the use of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. The intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is synthesized via diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal. Another intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is generated via aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with piperazine. Finally, this compound is obtained via nucleophilic substitution of the above two key intermediates by treatment with Et3N/K2CO3 .
Analyse Des Réactions Chimiques
Viladozone Acetyl Chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include Et3N, K2CO3, and Pd/C. The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically result in the replacement of the chloride group with other nucleophiles .
Applications De Recherche Scientifique
Viladozone Acetyl Chloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on various biological pathways. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of major depressive disorder. Industrially, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of Viladozone Acetyl Chloride involves the inhibition of serotonin reuptake in the central nervous system. It also acts as a partial agonist of 5-HT1A receptors. This dual action increases serotonin levels in the brain, which is associated with its antidepressant effects. The exact molecular targets and pathways involved in its action are still being studied .
Comparaison Avec Des Composés Similaires
Viladozone Acetyl Chloride is unique in its dual action as a serotonin reuptake inhibitor and a partial agonist of 5-HT1A receptors. Similar compounds include Trintellix (vortioxetine) and Vraylar (cariprazine), which also target serotonin pathways but have different mechanisms of action and therapeutic profiles .
Propriétés
Formule moléculaire |
C13H11ClN2O |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
4-(5-cyano-1H-indol-3-yl)butanoyl chloride |
InChI |
InChI=1S/C13H11ClN2O/c14-13(17)3-1-2-10-8-16-12-5-4-9(7-15)6-11(10)12/h4-6,8,16H,1-3H2 |
Clé InChI |
XTAAVTZYSKGKOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=CN2)CCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


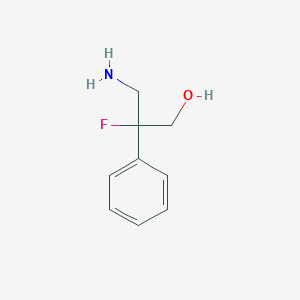
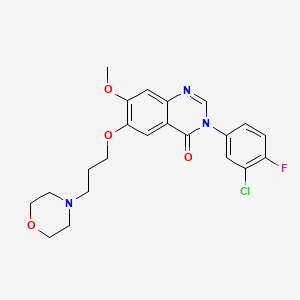
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
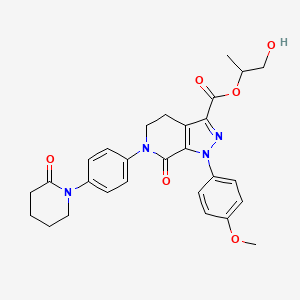
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
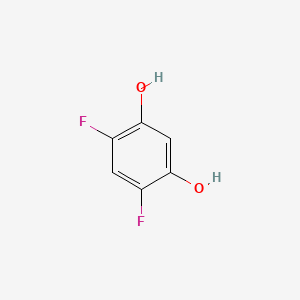
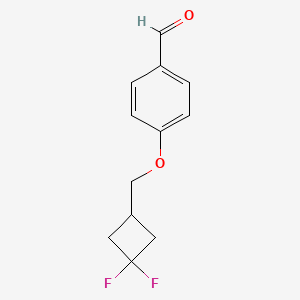
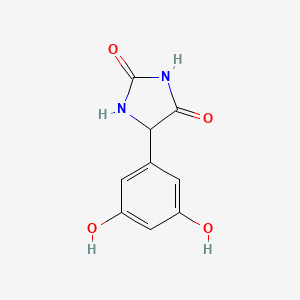

![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
